(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: 2S,4R configuration, critical for its interaction with biological targets.
- Functional groups: A tert-butoxycarbonyl (Boc) group at N1 (protecting the amine), a methylamino group at C4, and a carboxylic acid at C2.
- Applications: Serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents. The Boc group enhances stability during synthetic processes, while the methylamino and carboxylic acid moieties enable further functionalization or target binding .
Properties
IUPAC Name |
(2S,4R)-4-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKVCYXOTYQMD-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxyl group. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, often using methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modification of enzyme activity, binding to active sites, and altering the conformation of proteins.
Comparison with Similar Compounds
Substituent Variations at the C4 Position
The C4 substituent significantly influences physicochemical properties and reactivity. Selected analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase resistance to enzymatic degradation, making them suitable for antiviral applications .
- Alkyl/Aryl Groups (e.g., benzyl, methoxypropyl): Enhance lipophilicity, improving membrane permeability in drug candidates .
- Reactive Moieties (e.g., alkenyl, methylsulfanyl): Enable further synthetic modifications, such as cyclization or oxidation .
Stereochemical Comparisons
Diastereomers and enantiomers exhibit divergent properties:
- (2S,4S)-TBMP vs. (2S,4R)-TBMP : The 4S configuration in TBMP (methoxymethyl substituent) is crucial for anti-HCV drug Velpatasvir. Chiral separation methods for these diastereomers eliminate salinization steps, enhancing green manufacturing .
- (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid : The 4-hydroxyl group in this enantiomer impacts hydrogen-bonding capacity, altering solubility (231 Da molecular weight) and biological target specificity .
Biological Activity
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid, also known by its CAS number 630421-46-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 344.40 g/mol. The structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent, which may influence its interaction with biological targets.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the secretion of proteins in bacterial models, indicating potential antimicrobial properties .
- Antibacterial Properties : Research indicates that derivatives of this compound exhibit enhanced antibacterial activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Streptococcus pyogenes. These activities are often attributed to modifications at the C-7 position of related compounds .
- Cytotoxicity : In vitro assays have shown that some derivatives display cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antimicrobial Activity
A study investigated the antibacterial effects of various derivatives of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid. Results demonstrated that specific modifications significantly increased activity against resistant pathogens. For example, compounds modified at the 7-position showed improved efficacy compared to unmodified analogs .
| Compound | Activity Against S. pneumoniae | Modifications |
|---|---|---|
| Compound A | Moderate | No modification |
| Compound B | High | 7-position modification |
| Compound C | Very High | 4-position modification |
Case Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested .
Research Findings
Recent research highlights the significance of structural modifications on the biological activity of pyrrolidine derivatives:
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrrolidine ring can dramatically alter biological activity. For instance, adding alkyl groups at the 4′ position has been shown to enhance antibacterial properties .
- Pharmacokinetics and Bioavailability : Studies are ongoing to evaluate how modifications affect absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
